REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH2:2].[Br:5][C:6]1[C:7]([CH3:15])=[N:8][CH:9]=[C:10]([N+:12]([O-])=O)[CH:11]=1>C1COCC1>[Br:5][C:6]1[C:7]([CH3:15])=[N:8][CH:9]=[C:10]2[NH:12][CH:1]=[CH:2][C:11]=12
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
then quenched with saturated NH4Cl(aq)
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was partitioned between EtOAc and water
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a red crude oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (Si—PCC, 50-100% EtOAc in cyclohexane)
|
Type
|
WASH
|
Details
|
the cartridge was washed with MeOH
|
Type
|
WASH
|
Details
|
the desired product eluted with 2 M NH3 in MeOH
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C(=CN=C1C)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg | |
YIELD: PERCENTYIELD | 1% | |
YIELD: CALCULATEDPERCENTYIELD | 0.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |